(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . It is a derivative of benzylamine and pyridine, featuring an ethoxy group attached to the benzyl ring and a pyridin-3-ylmethyl group attached to the amine nitrogen. This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxybenzyl chloride and pyridin-3-ylmethylamine.
Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Corresponding oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl or pyridinyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological processes and as a potential ligand for binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
- (2-Propoxy-benzyl)-pyridin-3-ylmethyl-amine
- (2-Butoxy-benzyl)-pyridin-3-ylmethyl-amine
Uniqueness
(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable for specific applications where the ethoxy group imparts desired chemical or biological properties .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-8-4-3-7-14(15)12-17-11-13-6-5-9-16-10-13/h3-10,17H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAEXNJGSTGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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